![molecular formula C17H24N4O B7546588 6-cyclopropyl-1,3-dimethyl-N-pentylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7546588.png)
6-cyclopropyl-1,3-dimethyl-N-pentylpyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
6-cyclopropyl-1,3-dimethyl-N-pentylpyrazolo[3,4-b]pyridine-4-carboxamide, also known as CP-544326, is a small molecule drug compound that has been studied for its potential therapeutic applications in various diseases.
Mechanism of Action
The mechanism of action of 6-cyclopropyl-1,3-dimethyl-N-pentylpyrazolo[3,4-b]pyridine-4-carboxamide involves the inhibition of the enzyme phosphodiesterase 4 (PDE4). PDE4 is an enzyme that breaks down cyclic adenosine monophosphate (cAMP), a signaling molecule that plays a role in various cellular processes, including inflammation and cell growth. By inhibiting PDE4, 6-cyclopropyl-1,3-dimethyl-N-pentylpyrazolo[3,4-b]pyridine-4-carboxamide increases the levels of cAMP, which leads to the inhibition of inflammatory cytokine and chemokine production and the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
6-cyclopropyl-1,3-dimethyl-N-pentylpyrazolo[3,4-b]pyridine-4-carboxamide has been shown to have various biochemical and physiological effects, including the inhibition of inflammatory cytokine and chemokine production, the inhibition of cancer cell growth, and the protection of neurons from oxidative stress. 6-cyclopropyl-1,3-dimethyl-N-pentylpyrazolo[3,4-b]pyridine-4-carboxamide has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
Advantages and Limitations for Lab Experiments
One advantage of 6-cyclopropyl-1,3-dimethyl-N-pentylpyrazolo[3,4-b]pyridine-4-carboxamide for lab experiments is its specificity for PDE4, which allows for the selective inhibition of cAMP breakdown. However, one limitation of 6-cyclopropyl-1,3-dimethyl-N-pentylpyrazolo[3,4-b]pyridine-4-carboxamide is its potential off-target effects, which may affect the interpretation of experimental results.
Future Directions
For the study of 6-cyclopropyl-1,3-dimethyl-N-pentylpyrazolo[3,4-b]pyridine-4-carboxamide include investigating its potential therapeutic applications in other diseases and developing more potent and selective PDE4 inhibitors.
Synthesis Methods
6-cyclopropyl-1,3-dimethyl-N-pentylpyrazolo[3,4-b]pyridine-4-carboxamide can be synthesized through a multistep process that involves the reaction of various chemical reagents. The synthesis process starts with the reaction of 4-cyanopyridine with cyclopropylamine, followed by the reaction of the resulting compound with 1,3-dimethyl-1H-pyrazole-5-carboxylic acid. The final step involves the reaction of the resulting compound with pentylamine to yield 6-cyclopropyl-1,3-dimethyl-N-pentylpyrazolo[3,4-b]pyridine-4-carboxamide.
Scientific Research Applications
6-cyclopropyl-1,3-dimethyl-N-pentylpyrazolo[3,4-b]pyridine-4-carboxamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative diseases. In cancer research, 6-cyclopropyl-1,3-dimethyl-N-pentylpyrazolo[3,4-b]pyridine-4-carboxamide has been shown to inhibit the growth of various cancer cell lines, including breast cancer, prostate cancer, and lung cancer. In inflammation research, 6-cyclopropyl-1,3-dimethyl-N-pentylpyrazolo[3,4-b]pyridine-4-carboxamide has been shown to reduce the production of inflammatory cytokines and chemokines. In neurodegenerative disease research, 6-cyclopropyl-1,3-dimethyl-N-pentylpyrazolo[3,4-b]pyridine-4-carboxamide has been shown to protect neurons from oxidative stress and reduce the production of amyloid-beta peptides.
properties
IUPAC Name |
6-cyclopropyl-1,3-dimethyl-N-pentylpyrazolo[3,4-b]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O/c1-4-5-6-9-18-17(22)13-10-14(12-7-8-12)19-16-15(13)11(2)20-21(16)3/h10,12H,4-9H2,1-3H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFRIWAJMQGMEEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNC(=O)C1=CC(=NC2=C1C(=NN2C)C)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-cyclopropyl-1,3-dimethyl-N-pentylpyrazolo[3,4-b]pyridine-4-carboxamide |
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